Cas no 14400-67-0 (2,5-Dimethyl-3(2H)-furanone)

2,5-Dimethyl-3(2H)-furanone is a cyclic ketone with a distinct furanone structure, widely utilized in flavor and fragrance applications due to its caramel-like, sweet, and fruity aroma profile. Its chemical stability and compatibility with various formulations make it a valuable intermediate in organic synthesis. The compound exhibits low volatility and high purity, ensuring consistent performance in industrial applications. Its versatility extends to pharmaceutical research, where it serves as a precursor in the synthesis of bioactive molecules. The rigid furanone ring enhances its reactivity in cycloaddition and substitution reactions, making it a useful building block in heterocyclic chemistry.
2,5-Dimethyl-3(2H)-furanone structure
2,5-Dimethyl-3(2H)-furanone structure
Product name:2,5-Dimethyl-3(2H)-furanone
CAS No:14400-67-0
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00052571
CID:49775

2,5-Dimethyl-3(2H)-furanone Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethylfuran-3(2H)-one
    • 2,5-Dimethyl-2,3-dihydrofuran-3-one
    • 2,5-Dimethyl-3(2H)-Furanone
    • DiMethyl Malonate
    • 2,5 Dimethyl furan-3-one
    • FEMA 4101
    • 5-DiMethyl-2
    • 3-dihydrofuran-3-one
    • 2,5-dimethyl-3(2h)-furanon
    • 2,5-Dimethyl-2H-furan-3-one
    • 2H-Furan-3-one, 2,5-dimethyl
    • 3(2H)-Furanone, 2,5-dimethyl-
    • 2,5-Dimethyl-(2H)furanone, 94%
    • 2,5-Dimethyl-3(2H)-furanone
    • MDL: MFCD00052571
    • Inchi: InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
    • InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)C(C)O1

Computed Properties

  • Exact Mass: 112.05200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 5
  • Surface Charge: 0
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.060(lit.)
  • Boiling Point: 72°C/13mmHg(lit.)
  • Flash Point: 52℃(lit.)
  • Refractive Index: 1.4808
  • PSA: 26.30000
  • LogP: 0.87800
  • Solubility: Not determined
  • FEMA: 4101 | 2,5-DIMETHYL-3(2H)-FURANONE

2,5-Dimethyl-3(2H)-furanone Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H227
  • Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:UN3271
  • Hazard Category Code: R22
  • Safety Instruction: 24/25
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • PackingGroup:III
  • Risk Phrases:R22
  • Hazard Level:3
  • Packing Group:III
  • HazardClass:3
  • Safety Term:3

2,5-Dimethyl-3(2H)-furanone Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2,5-Dimethyl-3(2H)-furanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-332607-25.0g
2,5-dimethyl-2,3-dihydrofuran-3-one
14400-67-0 95%
25.0g
$445.0 2023-02-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D90460-25g
2,5-Dimethyl-3(2H)-furanone
14400-67-0 98%
25g
¥278.0 2023-09-08
Enamine
EN300-1740276-100g
2,5-dimethyl-2,3-dihydrofuran-3-one
14400-67-0 95%
100g
$1601.0 2023-09-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12182-5g
2,5-Dimethyl-3(2H)-furanone, 94%
14400-67-0 94%
5g
¥1211.00 2023-02-26
eNovation Chemicals LLC
D952076-500g
3(2H)-Furanone, 2,5-dimethyl-
14400-67-0 98%
500g
$900 2023-05-18
Ambeed
A633485-1g
2,5-Dimethylfuran-3(2H)-one
14400-67-0 98%
1g
$7.0 2024-04-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D102990-25g
2,5-Dimethyl-3(2H)-furanone
14400-67-0 98%
25g
¥304.90 2023-09-03
TRC
D477780-500mg
2,5-Dimethyl-3(2H)-furanone
14400-67-0
500mg
$87.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012285-5g
2,5-Dimethyl-3(2H)-furanone
14400-67-0 98%
5g
¥70 2024-05-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W410100-SAMPLE-K
2,5-Dimethyl-3(2H)-furanone
14400-67-0 natural, ≥98%, FG
587.6 2021-05-17

2,5-Dimethyl-3(2H)-furanone Production Method

2,5-Dimethyl-3(2H)-furanone Related Literature

Additional information on 2,5-Dimethyl-3(2H)-furanone

Professional Introduction to 2,5-Dimethyl-3(2H)-furanone (CAS No. 14400-67-0)

2,5-Dimethyl-3(2H)-furanone, identified by its Chemical Abstracts Service (CAS) number 14400-67-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the furanone family, a class of molecules known for their diverse biological activities and industrial applications. The structural framework of 2,5-Dimethyl-3(2H)-furanone consists of a furan ring substituted with two methyl groups at the 2- and 5-positions, and a carbonyl group at the 3-position, which contributes to its unique reactivity and functional potential.

The significance of 2,5-Dimethyl-3(2H)-furanone in modern scientific research stems from its versatile chemical properties and emerging applications in drug discovery, agrochemicals, and material science. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its integration into various research and industrial processes. The ability to modify the furanone core through strategic functionalization has opened new avenues for developing novel bioactive molecules.

In the realm of pharmaceutical research, 2,5-Dimethyl-3(2H)-furanone has been explored for its potential as a pharmacophore in the development of therapeutic agents. Studies have demonstrated its inhibitory effects on certain enzymatic pathways and its ability to interact with biological targets relevant to metabolic disorders, inflammation, and cancer. For instance, recent investigations have highlighted its role as an intermediate in the synthesis of compounds that exhibit antioxidant and anti-inflammatory properties. These findings align with the growing interest in natural product-inspired scaffolds for drug development.

The structural motif of 2,5-Dimethyl-3(2H)-furanone also makes it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for facile incorporation into larger organic frameworks through condensation reactions, cyclization processes, and other synthetic transformations. This adaptability has been leveraged in the creation of novel heterocycles with enhanced biological activity. For example, derivatives of 2,5-Dimethyl-3(2H)-furanone have been investigated for their antimicrobial properties, showcasing the compound’s potential in combating resistant bacterial strains.

From an industrial perspective, 2,5-Dimethyl-3(2H)-furanone finds utility in the production of specialty chemicals and fine intermediates. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic routes. Additionally, advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing waste and energy consumption. Such innovations are critical in aligning chemical manufacturing practices with environmental stewardship goals.

The applications of 2,5-Dimethyl-3(2H)-furanone extend beyond pharmaceuticals into other sectors. In material science, for instance, furanones are being explored as precursors for high-performance polymers and coatings due to their thermal stability and mechanical strength. The unique electronic properties of 2,5-Dimethyl-3(2H)-furanone also make it a candidate for use in organic electronics and photovoltaic devices.

Recent research has further elucidated the mechanistic aspects of reactions involving 2,5-Dimethyl-3(2H)-furanone, providing insights into how its structure influences reactivity. Computational studies have been instrumental in predicting reaction outcomes and optimizing synthetic pathways. These computational approaches complement experimental efforts by offering rapid screening of potential modifications and by helping to rationalize observed phenomena at a molecular level.

The future prospects for 2,5-Dimethyl-3(2H)-furanone are promising, with ongoing studies aimed at expanding its chemical space through innovative synthetic strategies. Collaborative efforts between academia and industry are expected to drive further discoveries and applications. As our understanding of molecular interactions deepens, compounds like 14400-67-0 will continue to play a pivotal role in advancing scientific knowledge and technological innovation.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14400-67-0)2,5-Dimethyl-3(2H)-furanone
LE3806
Purity:99%
Quantity:25KG,200KG,1000KG
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